N'-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide is a chemical compound with a complex structure that includes a hydrazide group, a nitrophenyl group, and a methylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between 2-(4-nitrophenyl)acetohydrazide and 2-methylpropanal. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
N’-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-2-Methylpropylidene]benzohydrazide: Similar structure but with a benzene ring instead of a nitrophenyl group.
N’-[(1E)-2-Methylpropylidene]-4-piperidinecarbohydrazide: Contains a piperidine ring instead of a nitrophenyl group.
Uniqueness
N’-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of the nitrophenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-[(E)-2-methylpropylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H15N3O3/c1-9(2)8-13-14-12(16)7-10-3-5-11(6-4-10)15(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,16)/b13-8+ |
InChI Key |
YFJXSUVXNXISLY-MDWZMJQESA-N |
Isomeric SMILES |
CC(C)/C=N/NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.